Allura Red AC

Catalog No.
S518042
CAS No.
25956-17-6
M.F
C18H16N2NaO8S2
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allura Red AC

CAS Number

25956-17-6

Product Name

Allura Red AC

IUPAC Name

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

Molecular Formula

C18H16N2NaO8S2

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C18H16N2O8S2.Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);

InChI Key

DZYBEOXTUJOKAP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+]

Solubility

In water, 2.25X10+5 mg/L at 25 °C
In 50% alcohol, 1.3%
Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL

Synonyms

Allura Red AC dye; CI 16035; CI-16035; CI16035; Curry red; FD & C Red no. 40; Food Red 17; Fancy Red;

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na]

Description

The exact mass of the compound Allura Red AC is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.25x10+5 mg/l at 25 °cin 50% alcohol, 1.3%solubility at 25 °c: in ethanol, 0.001 g/100 ml; in glycerol, 3.0 g/100 ml; in propylene glycol, 1.5 g/100 ml. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Coloring Agents - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Allura Red AC, also known as FD&C Red 40 or E129, is a synthetic red azo dye widely utilized in the food industry for its vibrant color. This compound was developed in 1971 by the Allied Chemical Corporation and is primarily used to impart a bright red hue to various consumables, including beverages, candies, and baked goods. The chemical structure of Allura Red AC is represented by the molecular formula C18_{18}H14_{14}N2_2Na2_2O8_8S2_2, and it exists predominantly as its disodium salt, which is soluble in water. Its maximum absorbance occurs at approximately 504 nm, making it effective for coloring applications in neutral to slightly acidic conditions .

  • Diazotization: The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid.
  • Coupling Reaction: The diazonium salt formed is then coupled with 6-hydroxy-2-naphthalene sulfonic acid, leading to the formation of the azo compound .

These reactions are typical of azo dye production, where an azo group (-N=N-) serves as the chromophore responsible for the dye's color.

Allura Red AC has been studied for its biological effects, particularly concerning human health. Research indicates potential adverse effects associated with its consumption, including:

  • Hyperactivity: Some studies suggest a correlation between Allura Red AC and increased hyperactivity in children, particularly when consumed alongside sodium benzoate .
  • Allergic Reactions: A small percentage of individuals may experience allergic reactions, including symptoms like hives and asthma .
  • Carcinogenic Concerns: There are concerns regarding the genotoxicity of Allura Red AC due to contamination with carcinogenic substances such as benzidine .

The synthesis of Allura Red AC can be summarized as follows:

  • Sulphonation: Aromatic hydrocarbons derived from petroleum undergo sulphonation to introduce sulfonic acid groups.
  • Diazotization: The sulphonated compound is then diazotized using nitrous acid.
  • Azo Coupling: Finally, the diazonium compound is coupled with naphthalene derivatives to produce Allura Red AC .

This multi-step synthetic route allows for the production of a stable and vibrant dye suitable for various applications.

Allura Red AC finds extensive use across multiple industries:

  • Food Industry: Commonly used in soft drinks, candies, bakery products, dairy items, and sauces to enhance visual appeal .
  • Cosmetics and Pharmaceuticals: Employed as a coloring agent in cosmetics and some medications for aesthetic purposes .
  • Tattoo Inks: Occasionally included in tattoo inks due to its vivid color properties .

Studies have explored the interactions of Allura Red AC with various biological systems:

  • Toxicological Studies: Research has indicated that chronic exposure may lead to adverse health effects such as bowel disorders in animal models .
  • Behavioral Studies: Investigations into the behavioral impacts on children consuming products containing Allura Red AC have suggested potential links to hyperactivity and attention deficit disorders .

These studies highlight the need for careful monitoring of consumption levels and regulatory oversight.

Similar Compounds

Allura Red AC belongs to a broader class of azo dyes. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
AmaranthC18_{18}H20_{20}N2_{2}O10_{10}S2_{2}Previously popular red dye; banned in several countries due to health concerns.
ErythrosineC20_{20}H20_{20}I4_{4}O7_{7}A red dye associated with thyroid tumors; less stable than Allura Red AC.
Ponceau 4RC18_{18}H14_{14}N2_2NaO8_8S2_2Similar structure; used in food but has different regulatory approvals.
Sunset YellowC16_{16}H12_{12}N2_2NaO7_7SA yellow azo dye; often used alongside Allura Red AC in food products.

Allura Red AC stands out due to its widespread acceptance in food applications compared to some other azo dyes that have faced bans or restrictions due to health concerns.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red powder or granules

Color/Form

Dark red powde

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

475.02457710 g/mol

Monoisotopic Mass

475.02457710 g/mol

Heavy Atom Count

31

LogP

log Kow = -0.55 (estimated)

Appearance

Solid powder

Melting Point

300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5-

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WZB9127XOA

MeSH Pharmacological Classification

Food Coloring Agents

Other CAS

25956-17-6

Wikipedia

Allura Red AC

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

FD&C Red No. 40 is manufactured by coupling diazotized 5-amino-4-methoxy-2-toluenesulfonic acid with 6-hydroxy-2-naphthalene sulfonic acid.[EPA/Office of Pollution Prevention and Toxics; High Production Volume (HPV) Challenge Program's Robust Summaries and Test Plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5-

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Synthetic dye and pigment manufacturing
2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]-, sodium salt (1:2): ACTIVE
Preparation: GB 1164249 C.A. 72, 68195j (1970) corresponding to Rast, Steiner, US 3519617 (1969, 1970, both to Allied Chem.)

Interactions

In this study, the color and its alumina lake were applied to the subjects volvar forearms (200 subjects) as an aqueous solution for 10 alternate days, for 24-hr periods, followed by a 14-day rest period. Challenge batches were then applied under occlusion to fresh skin sites on the subjects scapular backs for 24 hours. The color did not produce either irritation or allergic responses during the induction phase nor contact dermatitis in the challenge period. ... Allura Red and its lake were evaluated on sites under occlusion for five 48-hr, alternate-day periods. These sites had been previously irradiated for 5 min with Xenon light which had been filtered through a window-glass equivalent to limit the exposure to non-erythema-producing, long-wave radiation. A 10-day rest period followed this induction exposure, and then the color was applied to fresh skin sites, irradiated for 5 min with Xenon and subsequently removed and the sites were evaluated. Allura Red was shown not to produce photosensitization on the 25 subjects studied.
In 2006, the Korea Food and Drug Administration reported that combinations of dietary colors such as allura red AC, tartrazine, sunset yellow FCF, amaranth, and brilliant blue FCF are widely used in food manufacturing. Although individual tar food colors are controlled based on acceptable daily intake (ADI), there is no apparent information available for how combinations of these additives affect food safety. In the current study, the potencies of single and combination use of /dyes/ were examined on neural progenitor cell (NPC) toxicity, a biomarker for developmental stage, and neurogenesis, indicative of adult central nervous system (CNS) functions. /allura red AC/ and /amaranth/ reduced NPC proliferation and viability in mouse multipotent NPC, in the developing CNS model. Among several combinations tested in mouse model, combination of /tartrazine/ and /brilliant blue FCF/ at 1000-fold higher than average daily intake in Korea significantly decreased numbers of newly generated cells in adult mouse hippocampus, indicating potent adverse actions on hippocampal neurogenesis. However, other combinations including /allura red AC/ and /amaranth/ did not affect adult hippocampal neurogenesis in the dentate gyrus. Evidence indicates that single and combination use of most tar food colors may be safe with respect to risk using developmental NPC and adult hippocampal neurogenesis...

Dates

Modify: 2023-08-15
1. Gao S, Wang G, Zhou Y, Wang M, Yang D, Yuan H, Yan X. Water-soluble food dye of Allura Red as a tracer to determine the spray deposition of pesticide on target crops. Pest Manag Sci. 2019 Oct;75(10):2592-2597. doi: 10.1002/ps.5430. Epub 2019 Apr 25. PMID: 30927304.

2. Al-Shabib NA, Khan JM, Malik A, Alsenaidy AM, Alsenaidy MA, Husain FM, Shamsi MB, Hidayathulla S, Khan RH. Negatively charged food additive dye "Allura Red" rapidly induces SDS-soluble amyloid fibril in beta-lactoglobulin protein. Int J Biol Macromol. 2018 Feb;107(Pt B):1706-1716. doi: 10.1016/j.ijbiomac.2017.10.032. Epub 2017 Oct 8. PMID: 29020652.

3. Lelis CA, Hudson EA, Ferreira GMD, Ferreira GMD, da Silva LHM, da Silva MDCH, Pinto MS, Pires ACDS. Binding thermodynamics of synthetic dye Allura Red with bovine serum albumin. Food Chem. 2017 Feb 15;217:52-58. doi: 10.1016/j.foodchem.2016.08.080. Epub 2016 Aug 24. PMID: 27664607.

4. Abramsson-Zetterberg L, Ilbäck NG. The synthetic food colouring agent Allura Red AC (E129) is not genotoxic in a flow cytometry-based micronucleus assay in vivo. Food Chem Toxicol. 2013 Sep;59:86-9. doi: 10.1016/j.fct.2013.05.047. Epub 2013 Jun 6. PMID: 23748052.

5. Thiam A, Sirés I, Garrido JA, Rodríguez RM, Brillas E. Decolorization and mineralization of Allura Red AC aqueous solutions by electrochemical advanced oxidation processes. J Hazard Mater. 2015 Jun 15;290:34-42. doi: 10.1016/j.jhazmat.2015.02.050. Epub 2015 Feb 19. PMID: 25734532.

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